molecular formula C8H11NO2S B1586255 Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate CAS No. 306937-37-1

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Cat. No.: B1586255
CAS No.: 306937-37-1
M. Wt: 185.25 g/mol
InChI Key: AUEJOXGQRQYLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiazole Chemistry

The foundation of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late 19th century, who established the fundamental synthetic methodology that bears his name. Thiazole, formally designated as 1,3-thiazole, represents a five-membered heterocyclic compound incorporating both sulfur and nitrogen atoms within its aromatic framework. The development of thiazole chemistry gained significant momentum throughout the 20th century as researchers recognized the profound biological significance of these compounds, particularly their presence in essential biomolecules such as thiamine (vitamin B1).

The evolution of thiazole synthetic methodologies has progressed substantially since Hantzsch's original work. The traditional Hantzsch thiazole synthesis, which utilizes the condensation reaction of α-haloketones with nucleophilic reagents such as thioamides or thiourea derivatives, remains the most productive method for thiazole preparation. However, contemporary research has revealed that this classical approach often suffers from limitations including low percentage yields, harsh reaction conditions, prolonged reaction times, and the requirement for expensive catalysts. These challenges have stimulated the development of alternative synthetic strategies, including Cook-Heilbron synthesis methods and more recent enzymatic approaches that employ chemoenzymatic organic reactions in environmentally friendly conditions.

The historical progression of thiazole chemistry has been marked by continuous efforts to overcome synthetic limitations while expanding the scope of accessible derivatives. Modern synthetic approaches have incorporated various catalytic systems, including α-amylase derived from Aspergillus oryzae, which facilitates one-pot multicomponent reactions under mild conditions. These methodological advances have significantly enhanced the accessibility of complex thiazole structures, enabling the preparation of derivatives with specific substitution patterns and functional group arrangements.

Structural Significance of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

This compound exhibits a distinctive molecular architecture that combines the aromatic characteristics of the thiazole heterocycle with the versatile reactivity of an acetate ester functionality. The compound's molecular formula C8H11NO2S and molecular weight of 185.24 grams per mole reflect its moderate molecular complexity. The structural framework can be systematically analyzed through its constituent components: the thiazole ring system substituted with methyl groups at positions 2 and 5, and an acetate moiety attached at position 4 of the heterocycle.

The thiazole ring system in this compound maintains the characteristic planar geometry associated with aromatic heterocycles, exhibiting significant π-electron delocalization that contributes to its stability and reactivity patterns. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates distinct electronic properties, with the calculated π-electron density indicating position 5 as the primary site for electrophilic substitution reactions. The specific substitution pattern in this compound, with methyl groups at positions 2 and 5, significantly influences both the electronic distribution and steric environment of the molecule.

Chemical Property Value Reference
Chemical Abstracts Service Number 306937-37-1
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=C(N=C(S1)C)CC(=O)OC
Physical State Red to brown liquid
Boiling Point 72°C (at standard pressure)
Alternative Boiling Point 66-68°C (at 0.2 mmHg)

The acetate functional group positioned at the 4-position of the thiazole ring introduces additional synthetic versatility to the molecule. This ester functionality serves as a potential site for hydrolysis reactions, enabling conversion to the corresponding carboxylic acid derivative, or for transesterification processes that could yield alternative ester variants. The specific positioning of the acetate group at the 4-carbon of the thiazole ring, rather than direct attachment to the nitrogen or sulfur heteroatoms, provides enhanced stability while maintaining synthetic accessibility.

The three-dimensional molecular geometry of this compound reflects the planar nature of the thiazole ring system with the acetate side chain extending outward from the heterocyclic framework. This spatial arrangement influences both the compound's physical properties and its potential interactions with biological targets or synthetic reagents. The methyl substituents at positions 2 and 5 of the thiazole ring create a sterically hindered environment that may affect the compound's reactivity patterns and selectivity in chemical transformations.

Position Within the Spectrum of Thiazole Derivatives

This compound occupies a distinctive position within the extensive family of thiazole derivatives, characterized by its specific substitution pattern and functional group arrangement. The broader spectrum of thiazole derivatives encompasses a remarkable diversity of structures, ranging from simple monosubstituted thiazoles to complex polycyclic systems incorporating multiple heterocyclic rings. Within this chemical landscape, the compound represents a moderately substituted derivative that balances structural complexity with synthetic accessibility.

The substitution pattern observed in this compound can be compared to other significant thiazole derivatives found in both natural products and synthetic compounds. The presence of methyl groups at positions 2 and 5 distinguishes it from many biologically active thiazoles, such as those found in thiamine where the substitution pattern differs significantly. However, this specific arrangement of substituents aligns with synthetic strategies employed in medicinal chemistry research, where similar dimethyl-substituted thiazole scaffolds have been explored for their potential therapeutic applications.

Recent research in thiazole chemistry has demonstrated the importance of specific substitution patterns in determining biological activity and synthetic utility. For instance, novel 1,3-thiazole analogues with potent activity against breast cancer have been developed through careful modification of the thiazole ring substituents. These studies reveal that compounds bearing specific substitution patterns, including those with acetate-derived functionalities, can exhibit significant biological activities, with some derivatives showing inhibitory concentrations in the micromolar range against cancer cell lines.

The acetate functional group present in this compound places the compound within a subset of thiazole derivatives that incorporate ester functionalities. This structural feature is shared with other thiazole acetate derivatives, such as the related compound 2,5-dimethyl-4-thiazoleacetic acid, which exists in both the free acid and ester forms. The ester functionality provides synthetic versatility while potentially influencing the compound's physical properties and biological interactions.

Contemporary synthetic approaches to thiazole derivatives have increasingly focused on the development of compounds with specific substitution patterns that optimize desired properties. The synthesis of this compound and related compounds typically employs modified Hantzsch conditions or alternative cyclization strategies that accommodate the desired substitution pattern. These synthetic methodologies often involve the reaction of appropriately substituted thioamides with halogenated ketone derivatives under controlled conditions to ensure regioselective formation of the target thiazole structure.

Research Significance and Academic Interest

The research significance of this compound extends across multiple domains of contemporary chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and potential applications in medicinal chemistry research. The compound's unique structural features position it as both a valuable synthetic intermediate and a research target for investigating the properties and reactivity of substituted thiazole systems.

Academic interest in thiazole derivatives has intensified significantly in recent years, driven by the recognition of these compounds' diverse biological activities and synthetic utility. Research groups worldwide have focused on developing new synthetic methodologies for accessing complex thiazole structures while exploring their potential applications in drug discovery and materials science. The specific substitution pattern present in this compound makes it an attractive target for structure-activity relationship studies, where systematic modification of the acetate functionality or the thiazole ring substituents can provide insights into the molecular determinants of biological activity.

Current research trends in thiazole chemistry emphasize the development of fluorescent derivatives that can serve dual roles as therapeutic agents and imaging probes. Recent studies have demonstrated the synthesis of fluorescent thiazole-pyrazoline derivatives with potent anticancer activity, highlighting the potential for incorporating fluorescent properties into thiazole-based drug candidates. While this compound does not inherently possess fluorescent properties, its structural framework could potentially be modified to incorporate fluorophoric elements for similar applications.

The synthetic accessibility of this compound through established thiazole synthesis protocols makes it an attractive starting material for library synthesis and combinatorial chemistry approaches. Research groups have employed similar thiazole acetate derivatives as building blocks for constructing more complex molecular architectures through various synthetic transformations. The presence of the acetate functional group provides multiple opportunities for further functionalization, including hydrolysis to the corresponding acid, amidation reactions, or coupling with other molecular fragments.

Research Application Significance Potential Impact
Synthetic Methodology Development Building block for complex thiazole structures Enhanced access to diverse thiazole libraries
Structure-Activity Relationship Studies Model compound for systematic substitution analysis Improved understanding of thiazole pharmacophores
Medicinal Chemistry Research Potential lead compound for drug discovery Development of novel therapeutic agents
Materials Science Applications Component for functional materials synthesis Advanced materials with tailored properties
Chemical Biology Studies Probe for biological system investigations Enhanced understanding of biological processes

The commercial availability of this compound from multiple chemical suppliers indicates sustained academic and industrial interest in this compound. The fact that it is offered by specialized fine chemical companies suggests its utility as a research reagent and potential starting material for synthetic projects. The standardized analytical characterization of the compound, including nuclear magnetic resonance spectroscopy data and mass spectrometry confirmation, supports its use in rigorous research applications where compound identity and purity are critical factors.

Contemporary research in thiazole chemistry continues to reveal new applications and synthetic possibilities for these versatile heterocyclic compounds. The ongoing development of green chemistry approaches to thiazole synthesis, including enzymatic methods and solvent-free conditions, may provide more sustainable routes to compounds like this compound. These methodological advances, combined with the compound's inherent structural features, position it as a valuable tool in the continuing exploration of thiazole chemistry and its applications across multiple scientific disciplines.

Properties

IUPAC Name

methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)9-6(2)12-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJOXGQRQYLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384276
Record name Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-37-1
Record name Methyl 2,5-dimethyl-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes Overview

The preparation of methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate typically follows these key strategies:

Preparation via Cyclization of α-Haloketones with Thioamides

A classical and widely used method for synthesizing substituted 1,3-thiazoles involves the cyclization of α-haloketones with thioamides:

  • Step 1: Synthesis of α-haloketone intermediate, such as 2,5-dimethyl-4-halogenated ketone.
  • Step 2: Reaction with thioacetamide or similar thioamide to induce cyclization, forming the thiazole ring.
  • Step 3: Introduction of the acetate group by alkylation at the 4-position or via subsequent esterification.

This method benefits from straightforward precursor availability and high regioselectivity for the 1,3-thiazole ring formation.

Esterification and Methylation Process

Once the thiazole ring bearing the 2,5-dimethyl substitution is formed, the acetyl side chain is introduced or modified to the methyl ester form:

These steps ensure the formation of the methyl ester moiety essential for the final compound.

Process Optimization and Reaction Conditions

Research and patent literature indicate optimized conditions for the synthesis of related thiazole derivatives, which can be adapted for this compound:

Step Reagents/Conditions Temperature Yield (%) Notes
α-Haloketone formation Halogenation of 2,5-dimethylacetophenone 0–25°C 75–85 Controlled halogenation to avoid overreaction
Cyclization with thioamide Thioacetamide, base catalyst (e.g., NaOH) 50–80°C 80–90 Stirring under inert atmosphere preferred
Esterification Methanol, acid catalyst (H2SO4 or HCl) Reflux (65–70°C) 85–95 Removal of water drives reaction forward

Note: These parameters are indicative, based on analogous thiazole syntheses and patent disclosures.

Advanced Synthetic Methods from Patent Literature

A recent patent (US10351556B2) describes processes for preparing 1,3-thiazolylmethyl derivatives with complex substituents, which include methylated thiazole rings similar to this compound. Key points include:

  • Use of selective solvents to optimize reaction rates and yields.
  • Employment of mild bases and controlled temperatures to preserve sensitive functional groups.
  • Stepwise assembly of the thiazole ring followed by carbamoylation and methylation to achieve desired substitution patterns.

While this patent focuses on more complex derivatives, the methodology principles apply to the preparation of simpler this compound by adapting reaction conditions and reagents accordingly.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cyclization of α-haloketones α-Haloketone, thioacetamide Ring closure High regioselectivity, straightforward Requires halogenated intermediates
Direct esterification Carboxylic acid, methanol Acid-catalyzed esterification High yield, simple procedure Requires pure acid precursor
Alkylation with methyl esters Methyl bromoacetate, base Nucleophilic substitution Direct introduction of ester group Possible side reactions
Patent-based optimized process Selective solvents, mild bases Multi-step synthesis Optimized for yield and purity More complex, requires precise control

Chemical Reactions Analysis

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thioether derivative .

Scientific Research Applications

Anticancer Properties

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate has shown promise in anticancer research. It is known to inhibit matrix metalloproteinases and kinases, which play crucial roles in cancer progression. Studies indicate that this compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens, including drug-resistant strains of bacteria and fungi. Research indicates that thiazole compounds can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Agricultural Applications

This compound may also serve as a pesticide or herbicide due to its biological activity against various pests and pathogens in agriculture. Its efficacy in inhibiting specific enzymes can potentially be leveraged to develop new agrochemicals aimed at enhancing crop protection .

Materials Science

In materials science, thiazole derivatives like this compound are being explored for their potential use in synthesizing novel materials with unique properties. The reactivity of the methyl ester functional group enhances its applicability in various chemical processes, making it a valuable building block for developing advanced materials.

Comparative Analysis of Thiazole Derivatives

To understand the unique properties of this compound compared to other thiazole derivatives, the following table summarizes key compounds:

Compound NameStructure/FunctionalityUnique Features
SulfathiazoleAntimicrobial agentBroad-spectrum antibacterial activity
RitonavirAntiretroviral drugTargets HIV protease specifically
AbafunginAntifungal drugEffective against fungal infections
BleomycinAntineoplastic drugInduces DNA breaks for cancer treatment
TiazofurinAntineoplastic drugInhibits nucleotide synthesis

This compound distinguishes itself through its specific structural arrangement that confers unique reactivity and biological activity compared to these established compounds.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay method against HCT-116 and HepG2 cell lines, showing promising results that warrant further exploration into its mechanism of action and potential therapeutic uses .

Case Study 2: Antimicrobial Efficacy

Research focusing on thiazole derivatives highlighted the effectiveness of this compound against resistant strains of Candida species. The compound demonstrated activity superior to conventional antifungal agents like fluconazole .

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate are compared below with analogous thiazole and non-thiazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Relevance
This compound 306937-37-1 C₈H₁₁NO₂S 185.24 2,5-dimethyl-thiazole core; ester group at C4 Intermediate for antibiotics, heterocycles
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate - C₆H₈N₂O₂S 172.21 Amino substituent at C2; ester group at C4 Precursor for cephalosporin antibiotics
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate 1217983-12-4 C₇H₁₃NO₂S·HCl 203.70 (free base) Saturated thiazolidine ring; 5,5-dimethyl substituents Potential bioactive molecule
Methyl 2,5-dimethylthiophene-3-carboxylate 53562-48-4 C₈H₁₀O₂S 170.23 Thiophene (non-N-containing) ring; ester at C3 Material science; less bioactive than thiazoles
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid - C₇H₉NO₂S 171.22 Free carboxylic acid analog of target compound Further esterification or amidation

Structural and Electronic Differences

Substituent Effects: The 2,5-dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to the 2-amino substituent in Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This difference impacts reactivity in nucleophilic substitutions and hydrogen-bonding capabilities . The thiazolidine derivative (CAS 1217983-12-4) features a saturated ring, reducing aromaticity and altering electronic properties, which may limit π-π stacking interactions critical in crystallography (as seen in ).

Thiophene-based analogs (e.g., Methyl 2,5-dimethylthiophene-3-carboxylate) lack the nitrogen atom in the thiazole ring, reducing their ability to participate in hydrogen bonding and altering electronic delocalization .

Crystallographic and Physicochemical Properties

  • The target compound’s crystal structure is expected to exhibit weaker hydrogen-bonding networks than the amino-thiazole derivative (), where N–H···O/N interactions dominate.
  • The methyl ester group contributes to higher volatility compared to the carboxylic acid analog, as evidenced by handling precautions for similar esters (e.g., Methyl 2-thienylacetate in ).

Biological Activity

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C8H11NO2SC_8H_{11}NO_2S and a molecular weight of approximately 185.24 g/mol. The thiazole ring structure is known for its pharmacological significance, contributing to various therapeutic applications.

PropertyValue
Molecular FormulaC₈H₁₁NO₂S
Molecular Weight185.241 g/mol
IUPAC NameThis compound
CAS Number306937-37-1
PubChem CID2801571

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound's structure suggests potential efficacy against various pathogens. In studies involving thiazole compounds:

  • Compounds with similar thiazole structures have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
  • The presence of the 2,5-dimethylphenyl scaffold in antimicrobial agents has been linked to enhanced activity against Gram-positive bacteria and drug-resistant fungal strains .

Antifungal Activity

The compound has also been investigated for antifungal properties. Thiazoles have demonstrated activity against several fungal pathogens:

  • Specific derivatives have shown effectiveness against drug-resistant Candida strains, with some exhibiting superior activity compared to traditional antifungals like fluconazole .

Study on Antimicrobial Properties

A study focused on the synthesis of various thiazole derivatives highlighted the promising antimicrobial activity of compounds structurally related to this compound. The research identified several derivatives that effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics .

Structure–Activity Relationship (SAR) Analysis

The SAR analysis of thiazole compounds has revealed that modifications in substituents can significantly impact biological activity:

  • Electron-withdrawing groups enhance antibacterial properties, while electron-donating groups can improve lipophilicity and bioavailability .
  • For instance, compounds with para-substituted phenyl rings showed increased activity against Candida albicans and Aspergillus niger .

Potential Therapeutic Applications

Given its biological profile, this compound may serve as a lead compound for developing new antimicrobial agents. Its structural features align with known effective pharmacophores in the fight against multidrug-resistant pathogens.

Q & A

(Basic) What are the established synthetic routes for Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of thioamide derivatives with α-bromo carbonyl compounds. For example:

  • Route A: React 2,5-dimethylthiazole-4-carbothioamide with methyl 4-bromoacetoacetate in ethanol under reflux (60–80°C) for 1–2 hours. Maintain pH ~6.5 using triethylamine as a catalyst to facilitate nucleophilic substitution at the thiazole C4 position .
  • Route B: Use a multicomponent reaction with dimethyl acetylenedicarboxylate (DMAD) and substituted ureas in polar solvents (e.g., acetonitrile), followed by acid-catalyzed cyclization .
    Key Optimization Factors:
  • Solvent polarity (ethanol or acetonitrile enhances reaction rates).
  • Temperature control (avoid exceeding 80°C to prevent ester hydrolysis).
  • Purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) to achieve >95% purity .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the thiazole ring protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 170–175 ppm). 2D NMR (HSQC, HMBC) resolves coupling between the thiazole C4 and acetate methylene group .
  • X-ray Crystallography: Refine crystal structures using SHELXL (SHELX system) to determine bond lengths (e.g., C-S: ~1.71 Å) and dihedral angles between thiazole and ester moieties (~87°). Hydrogen-bonding networks (N–H···O, C–H···π) stabilize the lattice .
  • Mass Spectrometry: High-resolution ESI+ confirms molecular weight (C8_8H11_{11}NO2_2S: 185.24 g/mol) and detects fragmentation patterns (e.g., loss of CH3_3O– group at m/z 154) .

(Advanced) How can computational modeling predict the reactivity of the thiazole ring in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thiazole C2 position (electron-deficient due to the adjacent S and N atoms) is prone to nucleophilic attack, while C4 (methyl-substituted) shows lower reactivity .
  • Molecular Dynamics (UCSF Chimera): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways. Visualize π-π stacking interactions between thiazole rings and aromatic reagents .
  • Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic complementarity between the thiazole ring and active-site residues .

(Advanced) What strategies resolve contradictions between observed and predicted spectroscopic data (e.g., unexpected downfield shifts in NMR)?

Methodological Answer:

  • Dynamic Effects: Perform variable-temperature NMR (–40°C to +80°C) to detect tautomerism or rotational barriers in the ester group. For example, restricted rotation of the methoxyimino group may split signals .
  • Cross-Validation: Compare IR carbonyl stretches (1730–1750 cm1^{-1}) with computational vibrational spectra. Discrepancies may indicate crystal packing forces or polymorphism .
  • Synchrotron XRD: High-resolution data collection (λ = 0.7 Å) resolves ambiguities in electron density maps, particularly for hydrogen atom positions .

(Basic) What are the common functionalization reactions of the acetate moiety in this compound?

Methodological Answer:

  • Hydrolysis: Treat with aqueous NaOH (1M, 70°C) to yield 2-(2,5-dimethylthiazol-4-yl)acetic acid, followed by characterization via titration (pKa ~3.5) .
  • Amidation: React with primary amines (e.g., benzylamine) using DCC/HOBt coupling in DMF to form bioactive amide derivatives. Monitor conversion via TLC (Rf = 0.5 in ethyl acetate) .
  • Ester Exchange: Transesterify with ethanol/H2_2SO4_4 (reflux, 12h) to produce ethyl analogs. GC-MS tracks byproduct formation (e.g., methanol) .

(Advanced) How can researchers optimize reaction conditions to mitigate side reactions (e.g., thiazole ring degradation)?

Methodological Answer:

  • pH Control: Maintain mildly acidic conditions (pH 5–6) during ester hydrolysis to prevent ring-opening. Use phosphate buffers for stability .
  • Catalyst Screening: Test Pd/C (5% wt) for hydrogenolysis of unwanted nitro or halogenated intermediates. Monitor reaction progress via in-situ IR .
  • Protective Groups: Introduce tert-butyloxycarbonyl (Boc) groups at the thiazole NH (if present) to block undesired electrophilic substitution .

(Basic) What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazole ring. Monitor via UV-Vis (λmax_{\text{max}} = 280 nm) for absorbance shifts .
  • Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis. Karl Fischer titration ensures water content <0.1% .
  • Oxygen Sensitivity: Purge storage containers with argon to inhibit oxidation of the methyl groups (confirmed via 1H^1 \text{H}-NMR loss of CH3_3 signals) .

(Advanced) How do steric and electronic effects of the 2,5-dimethyl groups influence the compound’s reactivity?

Methodological Answer:

  • Steric Hindrance: The 2-methyl group reduces accessibility for electrophiles at C2, directing reactions to C5 (less hindered). X-ray data show increased C5–S bond length (1.72 Å vs. 1.68 Å in unsubstituted analogs) .
  • Electronic Effects: Methyl groups donate electron density via hyperconjugation, raising the thiazole ring’s HOMO energy (–6.2 eV vs. –6.8 eV for non-methylated analogs), enhancing susceptibility to electrophilic attack .
  • Comparative Studies: Contrast with 2-methyl-5-phenyl analogs to isolate substituent effects. Hammett plots (σ+^+) quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.